1h-Pyrimido[5,4-c][1,2,5]oxadiazine
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Overview
Description
1H-Pyrimido[5,4-c][1,2,5]oxadiazine is a heterocyclic compound with a fused ring structure that includes a pyrimidine ring and an oxadiazine ring. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1H-Pyrimido[5,4-c][1,2,5]oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1H-Pyrimido[5,4-c][1,2,5]oxadiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring, often using reagents like alkyl halides or amines.
Common reagents and conditions for these reactions include solvents like methanol or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 1H-Pyrimido[5,4-c][1,2,5]oxadiazine exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Pyrimido[5,4-c][1,2,5]oxadiazine can be compared with other similar compounds, such as:
1,2,4-Triazine: Known for its antifungal and anticancer activities.
1,2,5-Oxadiazine: Exhibits antimicrobial and plant growth-regulating properties.
Pyrimido[4,5-e][1,3,4]oxadiazine: Studied for its cytotoxic effects on cancer cell lines.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which can differ significantly from those of other similar compounds .
Properties
CAS No. |
42394-53-6 |
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Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
1H-pyrimido[5,4-c][1,2,5]oxadiazine |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)8-3-10-9-4/h1-3,9H |
InChI Key |
BJWIOSBRGOLPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=CON2 |
Origin of Product |
United States |
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